molecular formula C14H18O2 B1593792 Cyclopentanol, 1,1'-(1,3-butadiyne-1,4-diyl)bis- CAS No. 7179-09-1

Cyclopentanol, 1,1'-(1,3-butadiyne-1,4-diyl)bis-

Cat. No.: B1593792
CAS No.: 7179-09-1
M. Wt: 218.29 g/mol
InChI Key: UOUCEWJFYFFIKW-UHFFFAOYSA-N
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Description

Cyclopentanol, 1,1’-(1,3-butadiyne-1,4-diyl)bis- is a complex organic compound characterized by its unique structure, which includes two cyclopentanol groups connected by a 1,3-butadiyne linker. This compound contains a total of 35 bonds, including 17 non-hydrogen bonds, 2 multiple bonds, 2 triple bonds, 2 five-membered rings, 2 hydroxyl groups, and 2 tertiary alcohols .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanol, 1,1’-(1,3-butadiyne-1,4-diyl)bis- typically involves the coupling of cyclopentanol derivatives with a 1,3-butadiyne moiety. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling process. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Cyclopentanol, 1,1’-(1,3-butadiyne-1,4-diyl)bis- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or hydrogen gas for reduction. Substitution reactions often require the use of strong acids or bases to facilitate the exchange of functional groups .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield cyclopentanone derivatives, while reduction of the triple bonds can produce cyclopentane derivatives .

Scientific Research Applications

Cyclopentanol, 1,1’-(1,3-butadiyne-1,4-diyl)bis- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Cyclopentanol, 1,1’-(1,3-butadiyne-1,4-diyl)bis- exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with proteins and other biomolecules, while the butadiyne linker can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopentanol, 1,1’-(1,3-butadiyne-1,4-diyl)bis- is unique due to its combination of cyclopentanol groups and a butadiyne linker, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-[4-(1-hydroxycyclopentyl)buta-1,3-diynyl]cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c15-13(7-1-2-8-13)11-5-6-12-14(16)9-3-4-10-14/h15-16H,1-4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUCEWJFYFFIKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#CC#CC2(CCCC2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1064586
Record name Cyclopentanol, 1,1'-(1,3-butadiyne-1,4-diyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1064586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7179-09-1
Record name Cyclopentanol, 1,1'-(1,3-butadiyne-1,4-diyl)bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007179091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentanol, 1,1'-(1,3-butadiyne-1,4-diyl)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclopentanol, 1,1'-(1,3-butadiyne-1,4-diyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1064586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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